molecular formula C11H17NO B13041838 (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Cat. No.: B13041838
M. Wt: 179.26 g/mol
InChI Key: SYFUUWSHYPIFBN-HCCKASOXSA-N
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Description

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.

    Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.

    Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted amines.

Scientific Research Applications

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.

    Ligand Binding: It can interact with specific receptors or proteins, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    1-Amino-1-phenylpropan-2-OL: A similar compound lacking the methyl groups on the phenyl ring.

    1-Amino-1-(4-methylphenyl)propan-2-OL: A compound with a single methyl group on the phenyl ring.

Uniqueness

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1

InChI Key

SYFUUWSHYPIFBN-HCCKASOXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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